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Compound of Interest

Compound Name: Cinnamyl valerate

Cat. No.: B077708

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
cinnamyl valerate, an ester known for its applications in the flavor, fragrance, and
pharmaceutical industries. This document details the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental
protocols for obtaining and analyzing these spectra.

Chemical Structure and Properties

Cinnamyl valerate, also known as pentanoic acid, 3-phenyl-2-propen-1-yl ester, is an organic
compound with the molecular formula C14H1s802. It is synthesized from the esterification of
cinnamyl alcohol and valeric acid.

Table 1: Physicochemical Properties of Cinnamyl Valerate
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Property Value

Molecular Formula C14H1802

Molecular Weight 218.29 g/mol

CAS Number 10482-65-2

Appearance Colorless to pale yellow liquid
Odor Fruity, balsamic, and slightly floral

Spectroscopic Data

The following sections present the expected spectroscopic data for cinnamyl valerate based
on analysis of its chemical structure and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. The predicted *H and 3C NMR data for cinnamyl valerate are summarized below.

Table 2: Predicted 'H NMR Spectroscopic Data for Cinnamyl Valerate (in CDCIs)
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Chemical Shift (3)

Multiplicity Integration Assignment
(ppm)
Aromatic protons
~7.40-7.20 m 5H
(CeH5s)
~6.65 d 1H Vinylic proton (-CH=)
~6.25 dt 1H Vinylic proton (-CH=)
Methylene protons (-
~4.75 d 2H Y P (
O-CHz-)
Methylene protons (-
~2.30 t 2H Y P (
CO-CHz2-)
Methylene protons (-
~1.65 m 2H Y P (
CH2-CH2-CH5)
Methylene protons (-
~1.40 m 2H Y P (
CH2-CHs)
~0.95 t 3H Methyl protons (-CHs)

Table 3: Predicted 3C NMR Spectroscopic Data for Cinnamyl Valerate (in CDClI3)
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Chemical Shift (8) (ppm)

Assignment

~173.0 Carbonyl carbon (C=0)
~136.0 Quaternary aromatic carbon
~134.0 Vinylic carbon (-CH=)

~128.5 Aromatic carbons

~128.0 Aromatic carbons

~126.5 Aromatic carbons

~123.5 Vinylic carbon (-CH=)

~65.0 Methylene carbon (-O-CHz2-)
~34.0 Methylene carbon (-CO-CHz-)
~27.0 Methylene carbon (-CH2-CH2-CH3)
~22.5 Methylene carbon (-CH2-CH3)
~13.5 Methyl carbon (-CHs)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic IR absorption peaks for cinnamyl valerate are presented in Table 4.

Table 4: Characteristic IR Absorption Peaks for Cinnamyl Valerate
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Wavenumber (cm~?) Functional Group Description of Vibration
~3030 C-H (Aromatic and Vinylic) Stretching
~2960, ~2870 C-H (Aliphatic) Stretching
~1735 C=0 (Ester) Stretching
~1650 C=C (Alkene) Stretching
~1600, ~1495 C=C (Aromatic) Stretching
~1160 C-O (Ester) Stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of cinnamyl valerate is expected to
show a molecular ion peak and several characteristic fragment ions.

Table 5: Major Fragment lons in the Mass Spectrum of Cinnamyl Valerate

m/z lon Fragment

218 [M]* (Molecular lon)

117 [CoHo]* (Cinnamyl Cation)

115 [CoH7]*

102 [CsH902]* (Valerate Fragment)
91 [C7H7]* (Tropylium Cation)

71 [CaH7O]*

57 [CaHo]*

43 [CsH7]*

Experimental Protocols
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This section details the methodologies for the synthesis of cinnamyl valerate and the
acquisition of its spectroscopic data.

Synthesis of Cinnamyl Valerate (Fischer Esterification)

Cinnamyl valerate can be synthesized via the Fischer esterification of cinnamyl alcohol with
valeric acid using an acid catalyst.

Materials:

e Cinnamyl alcohol

» Valeric acid

o Concentrated sulfuric acid (catalyst)

e Toluene (solvent)

e Sodium bicarbonate solution (saturated)

e Brine

e Anhydrous magnesium sulfate

o Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
e Heating mantle

Procedure:

In a round-bottom flask, dissolve cinnamyl alcohol and a molar excess of valeric acid in
toluene.

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

Attach a reflux condenser and heat the mixture to reflux for several hours.

Monitor the reaction progress using thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate
solution to neutralize the excess acid.

Wash the organic layer with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure to yield crude cinnamyl valerate.

Purify the product by vacuum distillation or column chromatography.
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Fischer Esterification Workflow for Cinnamyl Valerate Synthesis
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Valeric Acid +
Sulfuric Acid (cat.) +
Toluene

'

Reflux

l

Cool & Wash with NaHCO3
& Brine

l

Dry over MgSO4

l

Solvent Removal &
Purification (Distillation/Chromatography)

Cinnamyl Valerate

Click to download full resolution via product page

Synthesis of Cinnamyl Valerate

NMR Spectroscopy

Sample Preparation:
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» Dissolve 5-10 mg of purified cinnamyl valerate in approximately 0.6 mL of deuterated
chloroform (CDCIs).

» Transfer the solution to a clean, dry 5 mm NMR tube.
e Cap the tube and ensure the solution is homogeneous.
Data Acquisition:

e 1H NMR: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32
scans.

e 13C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance
of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
required. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

Sample Preparation:

o For Attenuated Total Reflectance (ATR)-IR, place a small drop of cinnamyl valerate directly
onto the ATR crystal.

Data Acquisition:
e Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.
o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

e A background spectrum of the clean, empty ATR crystal should be collected prior to sample
analysis.

Mass Spectrometry

Sample Preparation:
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e For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of cinnamyl
valerate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

Data Acquisition:

Inject the sample into a GC-MS system.

Use a suitable capillary column (e.g., DB-5ms).

The mass spectrometer is typically operated in electron ionization (El) mode at 70 eV.

Acquire data over a mass range of m/z 40-400.

Spectroscopic Analysis Workflow

Cinnamyl Valerate Sample
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Spectroscopic Analysis Workflow

Conclusion

This guide provides a detailed summary of the expected spectroscopic data for cinnamyl
valerate and outlines the standard experimental procedures for its synthesis and
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characterization. The provided data and protocols serve as a valuable resource for researchers
and professionals in the fields of chemistry and drug development, facilitating the identification
and analysis of this important ester.

« To cite this document: BenchChem. [Spectroscopic Analysis of Cinnamyl Valerate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077708#spectroscopic-data-of-cinnamyl-valerate-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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